molecular formula C16H12F2N2O2S B2505758 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea CAS No. 2034250-34-3

1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

Cat. No.: B2505758
CAS No.: 2034250-34-3
M. Wt: 334.34
InChI Key: CRBDPGAYXPAWQG-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of a difluorophenyl group, a thiophenyl-furan moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the synthesis of the intermediate 5-(thiophen-2-yl)furan-2-carbaldehyde. This can be achieved through a Vilsmeier-Haack reaction, where thiophene is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the corresponding aldehyde.

    Condensation Reaction: The intermediate aldehyde is then subjected to a condensation reaction with 2,6-difluoroaniline in the presence of a suitable catalyst, such as acetic acid, to form the Schiff base.

    Reduction and Urea Formation: The Schiff base is reduced using sodium borohydride (NaBH4) to yield the corresponding amine. This amine is then reacted with isocyanate to form the final urea derivative.

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and increase yield.

    Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophenyl-furan moiety can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation Products: Oxidized derivatives of the thiophenyl-furan moiety.

    Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution Products: Substituted derivatives of the difluorophenyl group.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism by which 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea exerts its effects involves:

    Molecular Targets: The compound can interact with specific enzymes or receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

  • 1-(2,6-Difluorophenyl)-3-(furan-2-ylmethyl)urea
  • 1-(2,6-Difluorophenyl)-3-(thiophen-2-ylmethyl)urea
  • 1-(2,6-Difluorophenyl)-3-(5-methylfuran-2-yl)urea

Comparison:

  • Structural Differences: The presence of the thiophen-2-yl and furan-2-yl groups in 1-(2,6-Difluorophenyl)-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea provides unique electronic and steric properties compared to its analogs.
  • Reactivity: The compound’s reactivity can differ based on the substituents on the phenyl and heterocyclic rings, affecting its behavior in chemical reactions.
  • Applications: While similar compounds may share some applications, the specific structural features of this compound can make it more suitable for certain research or industrial purposes.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c17-11-3-1-4-12(18)15(11)20-16(21)19-9-10-6-7-13(22-10)14-5-2-8-23-14/h1-8H,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBDPGAYXPAWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(O2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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